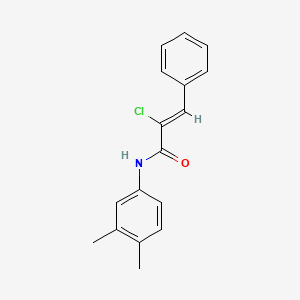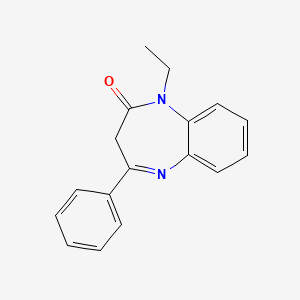![molecular formula C13H17N3O3 B5607473 N-[4-(acetylamino)phenyl]-4-morpholinecarboxamide](/img/structure/B5607473.png)
N-[4-(acetylamino)phenyl]-4-morpholinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-[4-(acetylamino)phenyl]-4-morpholinecarboxamide often involves condensation reactions, cyclization, and the use of specific reagents to introduce the desired functional groups. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and similar compounds involves the condensation of isocyanato benzene derivatives with morpholino-indazol-amine, prepared from difluorobenzonitrile via amination and cyclization with hydrazine hydrate (Lu et al., 2017).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structure of related compounds, showing them belonging to specific crystal systems with defined space groups. The molecular structure is crucial for understanding the compound's interaction with biological molecules (Lu et al., 2017).
Chemical Reactions and Properties
Compounds like this compound exhibit distinct chemical reactions due to their functional groups. These reactions include interactions with enzymes, such as histone deacetylases (HDACs), which are critical in cancer research due to their role in gene expression (Zhou et al., 2008).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are determined through experimental studies. These properties are essential for the compound's formulation and application in various scientific fields.
Chemical Properties Analysis
The chemical properties of this compound-related compounds, such as reactivity with other chemical entities, stability under different conditions, and their ability to inhibit specific enzymes, are crucial for their potential therapeutic applications. Compounds have shown significant activity against cancer cell lines due to their ability to interact with cellular components (Ji et al., 2018).
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-10(17)14-11-2-4-12(5-3-11)15-13(18)16-6-8-19-9-7-16/h2-5H,6-9H2,1H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUALLMOYUQSAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5607405.png)
![1-(2-methoxyphenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-2-piperazinone](/img/structure/B5607411.png)

![5-acetyl-1'-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5607427.png)
![4-[(2,2-dimethoxyethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5607429.png)
![N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5607434.png)


![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5607451.png)
![1-(4-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5607455.png)
![2-(ethylthio)ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5607456.png)
![N-[(3S*,4R*)-1-(butylsulfonyl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5607462.png)
![N-[2-(4-fluorophenyl)-1,1-dimethylethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5607465.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5607480.png)